3-Cyclopropoxyaniline
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Overview
Description
3-Cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of a cyclopropyl group attached to the oxygen atom of an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropoxyaniline can be synthesized from 3-nitrophenol through a series of chemical reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Cyclopropoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the aniline moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
3-Methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropyl group.
3-Ethoxyaniline: Contains an ethoxy group instead of a cyclopropyl group.
3-Propoxyaniline: Features a propoxy group in place of the cyclopropyl group.
Uniqueness: 3-Cyclopropoxyaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
3-cyclopropyloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVQIJUWWANJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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